molecular formula C27H28O12 B3027905 Ethyl 3,4-dicaffeoylquinate CAS No. 143051-73-4

Ethyl 3,4-dicaffeoylquinate

Cat. No.: B3027905
CAS No.: 143051-73-4
M. Wt: 544.5 g/mol
InChI Key: RGAMPVVUXFUXES-FYOODVSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dicaffeoylquinate is a phenolic acid isolated from the plant Gynura divaricata, a traditional Chinese herb known for its medicinal properties. This compound is recognized for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anti-diabetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-dicaffeoylquinate typically involves the esterification of 3,4-dicaffeoylquinic acid with ethanol. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to optimize production efficiency and product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3,4-dicaffeoylquinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,4-dicaffeoylquinate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3,4-dicaffeoylquinate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its dual caffeoyl groups and esterified quinic acid, which contribute to its enhanced biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(32)25(39-24(34)10-6-16-4-8-18(29)20(31)12-16)22(14-27)38-23(33)9-5-15-3-7-17(28)19(30)11-15/h3-12,21-22,25,28-32,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25-,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMPVVUXFUXES-FYOODVSHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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